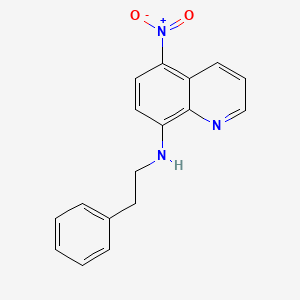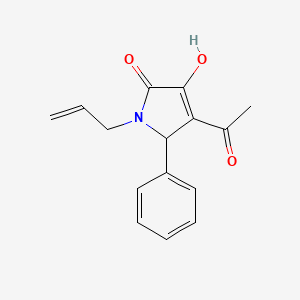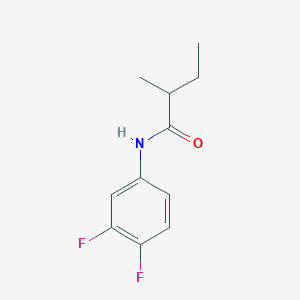![molecular formula C19H28N2O5 B4958733 tert-butyl N-[(benzyloxy)carbonyl]valylglycinate](/img/structure/B4958733.png)
tert-butyl N-[(benzyloxy)carbonyl]valylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(benzyloxy)carbonyl]valylglycinate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a type of peptide that has been synthesized using various methods and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of tert-butyl N-[(benzyloxy)carbonyl]valylglycinate is not fully understood. However, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer progression and metastasis. It has also been shown to inhibit the aggregation of beta-amyloid, which is a key component of the plaques that form in the brains of Alzheimer's patients.
Biochemical and Physiological Effects
Tert-butyl N-[(benzyloxy)carbonyl]valylglycinate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which can lead to a decrease in cancer cell invasion and metastasis. It has also been shown to have neuroprotective effects, as it can inhibit the aggregation of beta-amyloid and protect neurons from damage.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[(benzyloxy)carbonyl]valylglycinate has several advantages for lab experiments. It is relatively easy to synthesize using SPPS or SPPS, and it is stable under a wide range of conditions. However, it also has some limitations. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of tert-butyl N-[(benzyloxy)carbonyl]valylglycinate. One direction is to further investigate its potential use as a cancer treatment. It has shown promising results in preclinical studies, and more research is needed to determine its efficacy in humans. Another direction is to study its potential use in the treatment of Alzheimer's disease. It has shown neuroprotective effects in preclinical studies, and more research is needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and formulation for clinical use.
Conclusion
Tert-butyl N-[(benzyloxy)carbonyl]valylglycinate is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anticancer and neuroprotective properties and has been studied as a potential drug candidate for the treatment of various types of cancer and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for clinical use.
Synthesis Methods
Tert-butyl N-[(benzyloxy)carbonyl]valylglycinate can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, whereas in SPPS, the peptide is synthesized in solution. The synthesis of tert-butyl N-[(benzyloxy)carbonyl]valylglycinate involves the coupling of the amino acids valine and glycine to form the dipeptide, which is then protected using tert-butyl and benzyloxycarbonyl groups. The protected dipeptide is then coupled with the amino acid valine to form the tripeptide, which is then deprotected to obtain tert-butyl N-[(benzyloxy)carbonyl]valylglycinate.
Scientific Research Applications
Tert-butyl N-[(benzyloxy)carbonyl]valylglycinate has been studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various types of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-13(2)16(17(23)20-11-15(22)26-19(3,4)5)21-18(24)25-12-14-9-7-6-8-10-14/h6-10,13,16H,11-12H2,1-5H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCZHZRHWUHYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-cyclopentyl-4-({1-[(2E)-2-methyl-2-butenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4958658.png)

![ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B4958666.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylacetamide](/img/structure/B4958671.png)
![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4958677.png)

![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958688.png)
![6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4958703.png)

![1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4958725.png)


![7-(1-cyclopenten-1-yl)-N-formyl-3-methyl-N-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4958742.png)